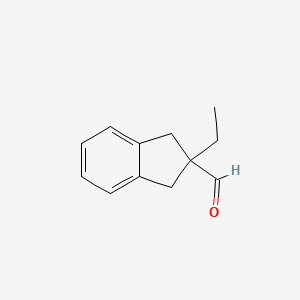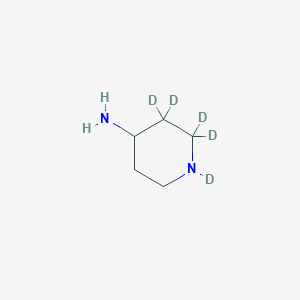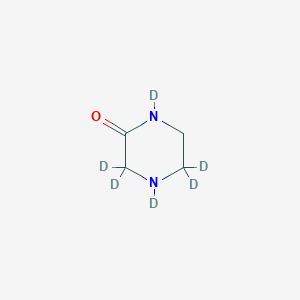
Cy5-bifunktionelles Farbstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Cy5 dyes often involves the introduction of functional groups that enhance their solubility and reactivity towards biomolecules. For instance, facile syntheses of thiol-reactive Cy3 and Cy5 derivatives have been reported, yielding products with enhanced water solubility and specificity for protein labeling through a straightforward process yielding over 50% overall yield from iodoacetamide, sulfhydryl-reactive derivatives of the Cy3 and Cy5 fluorophores (Toutchkine, Hahn, & Nalbant, 2002). Additionally, the preparation of Cy5 derivatives with various 5,5′-substituents has been explored to modify the dye's hydrophilic/hydrophobic balance, which is crucial for their integration into DNA sequences for potential applications in light-harvesting devices and quantum computing (Meares et al., 2022).
Molecular Structure Analysis
The molecular structure of Cy5 dyes, including their interaction with DNA, has been extensively studied. Cy3 and Cy5 dyes attached to the 5'C end of DNA oligonucleotides have shown to exhibit significant interactions with the DNA duplex, influencing the dye's fluorescence properties and stability. These interactions include stacking between the dye and adjacent nucleobases, which can affect the dye's photophysical properties and the stability of the DNA duplex itself (Kroutil et al., 2014).
Chemical Reactions and Properties
Cy5 dyes exhibit photoswitching properties, enabling their reversible conversion between fluorescent and non-fluorescent states via thiolation with primary thiols. This property is extensively utilized in super-resolution microscopy. The photoswitching mechanism involves a complex interplay of structural transformations, influenced by the dye's interaction with thiols (Lim et al., 2020). Additionally, the photoinduced isomerization and back-isomerization of Cy5 have been characterized, revealing insights into the dye's fluorescence behavior under various conditions (Widengren & Schwille, 2000).
Physical Properties Analysis
The physical properties of Cy5 dyes, such as their solubility, fluorescence quantum yield, and stability, are crucial for their application in biological research. The synthesis of monofunctional cyanine dyes has been optimized to enhance these properties, facilitating their use in bioconjugation and bioorthogonal labeling. These modifications have led to dyes with strong near-infrared fluorescence emission, high extinction coefficients, and good quantum yields, suitable for high-sensitivity imaging applications (Shao, Weissleder, & Hilderbrand, 2008).
Chemical Properties Analysis
The chemical properties of Cy5 dyes, such as their reactivity, photostability, and fluorescence response to environmental changes, underpin their versatility in scientific research. Studies have shown that the fluorescence of Cy5 can be modulated by its molecular environment, with specific interactions at the nucleic acid termini significantly affecting dye stability and fluorescence intensity. This sequence-dependent fluorescence of Cy5 dyes on microarrays highlights the importance of understanding these properties for the design of fluorescence-based assays and imaging techniques (Agbavwe & Somoza, 2011).
Wissenschaftliche Forschungsanwendungen
Spektrum- und Lumineszenzmechanismusstudie
Cy5.5 und Cy7.5, die am häufigsten verwendeten NIR-2-Region-Fluoreszeine, haben gute Lumineszenzeigenschaften und wichtige biomedizinische Tracer-Anwendungen {svg_1}. Theoretische Studien auf der Grundlage der Dichtefunktionaltheorie (DFT) wurden durchgeführt, um ihre molekularen nicht-kovalenten Wechselwirkungen, UV-Vis-Absorptionsspektren, wichtigsten Bindungslängen, elektrostatischen Potentialverteilungen, Grenzflächenmolekülorbitale (HOMO und LUMO) und Energielücken zu verstehen {svg_2}. Dieses Verständnis kann Ideen und theoretische Grundlagen für die entsprechende Modifikation und Anwendung sowie die Entwicklung neuer fluoreszierender Farbstoffe liefern {svg_3}.
Biomedizinische Bildgebung
Cy5.5 ist ein Cyaninfarbstoff, der im nahen Infrarotspektrum emittiert, wodurch er sich aufgrund minimaler Hintergrundfluoreszenz und tiefer Gewebsdurchdringung ideal für die biologische Bildgebung eignet {svg_4}. Er spielt derzeit eine unersetzliche Rolle im Bereich der biomedizinischen Bildgebung {svg_5}, insbesondere bei der Präzisionsbildgebung von Tumoren {svg_6} und der Einzelzellbildgebung spezifischer Zellen {svg_7}.
In-vivo-Bildgebung
Cy5.5 wird in großem Umfang in der In-vivo-Bildgebung eingesetzt, um Krankheitsprozesse zu untersuchen, therapeutische Effekte zu überwachen und die Verteilung von Biomolekülen zu verfolgen {svg_8}.
Gezielte Medikamentenverabreichung
Die Konjugation von Cy5.5 mit therapeutischen Wirkstoffen ermöglicht die Visualisierung der Medikamentenverabreichung und -anreicherung in Zielgeweben {svg_9}. Dies wurde für die gezielte Medikamentenverabreichung und die Bildgebung von Krankheiten wie Endometriose und Hodenstörungen genutzt {svg_10}.
Diagnostische Anwendungen
Mit Cy5.5 markierte Sonden werden in diagnostischen Assays und der Bildgebung eingesetzt, um spezifische Biomarker zu erkennen, die mit Krankheiten assoziiert sind {svg_11}.
Durchflusszytometrie und Genomik
Cy5 ist ein leuchtender, weit rot fluoreszierender Farbstoff mit einer Anregung, die für die 633 nm oder 647 nm Laserlinien geeignet ist und für die Bildgebung, Durchflusszytometrie und Genomik verwendet wird {svg_12} {svg_13}.
Hoden-Targeting mit Leydig-Zell-Homing-Peptiden
Eine Studie identifizierte neuartige Leydig-Zell-Homing-Peptide für die gezielte Medikamentenverabreichung in den Hoden, wobei Cy5.5 für die Bildgebung und Validierung verwendet wurde {svg_14}.
Bildgebung endometriotischer Läsionen
Cy5.5-konjugierte Nanopartikel wurden entwickelt, um endometriotische Läsionen in einem Mausmodell zu erkennen, was das Potenzial von Cy5.5 in der klinischen Diagnostik zeigt {svg_15}.
Dies sind nur einige der vielen Anwendungen von Cy5-bifunktionellen Farbstoffen in der wissenschaftlichen Forschung. Die einzigartigen Eigenschaften des Farbstoffs machen ihn zu einem vielseitigen Werkzeug in verschiedenen Bereichen, von der biomedizinischen Bildgebung bis zur gezielten Medikamentenverabreichung. Es ist jedoch wichtig zu beachten, dass Cy5.5 zwar relativ stabil ist, eine längere Lichteinwirkung jedoch zu Photobleichen führen kann, was quantitative Messungen beeinträchtigt {svg_16}. Daher sind beim Arbeiten mit diesem Farbstoff eine sorgfältige Handhabung und Verwendung erforderlich.
Wirkmechanismus
Target of Action
The primary target of the Cy5-bifunctional dye is the mitochondria in cells . Mitochondria are important subcellular organelles for energy production in eukaryotic cells and play critical roles in human health and disease . The Cy5 dye has been demonstrated to be used as vectors for targeting and delivering cargoes to mitochondria in cancer cells .
Mode of Action
The Cy5-bifunctional dye interacts with its targets through a process known as Förster Resonance Energy Transfer (FRET) . This process involves the transfer of energy from a donor molecule (in this case, the Cy5 dye) to an acceptor molecule (the target molecule). The Cy5 dye is known for its fluorescence properties, which are exploited in this energy transfer process . The dye’s interaction with its target leads to changes in the fluorescence properties of the system, which can be measured and analyzed .
Biochemical Pathways
It is known that the dye’s interaction with its target can lead to changes in the fluorescence properties of the system, which can be indicative of changes in the biochemical environment .
Pharmacokinetics
It has been shown that cy5-labeled oligonucleotides can accumulate at the mitochondrial membrane due to a combination of the high mitochondrial membrane potential and the specific molecular structure of cy5 . This suggests that the dye may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of the Cy5-bifunctional dye is the delivery of the dye and its cargo to the mitochondria in cells . This can lead to changes in the fluorescence properties of the system, which can be measured and analyzed . These changes can provide valuable information about the biochemical environment and the function of the mitochondria .
Action Environment
The action of the Cy5-bifunctional dye can be influenced by various environmental factors. For instance, the fluorescence properties of the dye can depend on the properties of the medium in which it is located . Changes in the medium can lead to changes in the fluorescence properties of the dye, which can affect its ability to interact with its target and deliver its cargo . Therefore, careful consideration of the action environment is crucial for the effective use of the Cy5-bifunctional dye.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52N4O14S2/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIODCZGPVDROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52N4O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)




![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)

